molecular formula C7H14O2 B1294520 2-[(2-Methylpropoxy)methyl]oxirane CAS No. 3814-55-9

2-[(2-Methylpropoxy)methyl]oxirane

Cat. No.: B1294520
CAS No.: 3814-55-9
M. Wt: 130.18 g/mol
InChI Key: AQKDMKKMCVJJTC-UHFFFAOYSA-N
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Description

2-[(2-Methylpropoxy)methyl]oxirane, also known as glycidyl isobutyl ether, is an organic compound with the molecular formula C7H14O2. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Methylpropoxy)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of isobutyl alcohol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the isobutyl alcohol attacks the electrophilic carbon of the epichlorohydrin, resulting in the formation of 2-(isobutoxymethyl)oxirane .

Industrial Production Methods

In industrial settings, the production of 2-(isobutoxymethyl)oxirane typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

2-[(2-Methylpropoxy)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and products .

Comparison with Similar Compounds

Similar Compounds

    2-(Butoxymethyl)oxirane: Similar in structure but with a butyl group instead of an isobutyl group.

    Glycidyl ethers: A broader class of compounds that includes 2-(isobutoxymethyl)oxirane and other similar epoxides.

Uniqueness

2-[(2-Methylpropoxy)methyl]oxirane is unique due to its specific isobutyl group, which imparts distinct chemical properties compared to other glycidyl ethers. This uniqueness makes it valuable in specific applications where the isobutyl group provides desired reactivity or physical properties .

Properties

IUPAC Name

2-(2-methylpropoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)3-8-4-7-5-9-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDMKKMCVJJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298228
Record name 2-[(2-Methylpropoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3814-55-9
Record name 2-[(2-Methylpropoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3814-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isobutoxymethyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003814559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3814-55-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83414
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Record name 2-[(2-Methylpropoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (isobutoxymethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.186
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the enantioselective synthesis of 2-(Isobutoxymethyl)oxirane important for the production of Bepridil?

A1: Bepridil, a calcium channel blocker, exists as two enantiomers (mirror-image molecules). These enantiomers can have different biological activities. [] The paper describes a method for synthesizing both enantiomers of Bepridil separately, starting with the resolution of racemic 2-(Isobutoxymethyl)oxirane. This is important because it allows for the production of each Bepridil enantiomer in its pure form, which is crucial for studying their individual pharmacological properties and therapeutic potential.

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